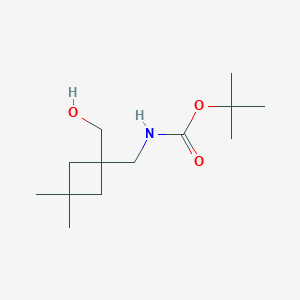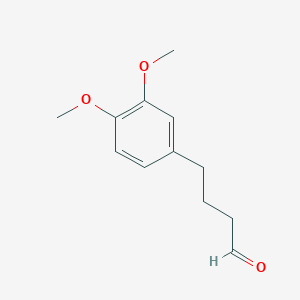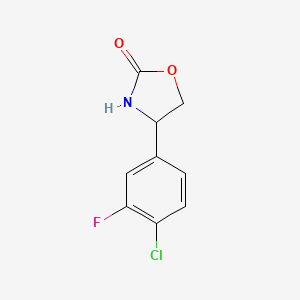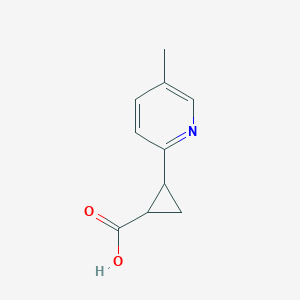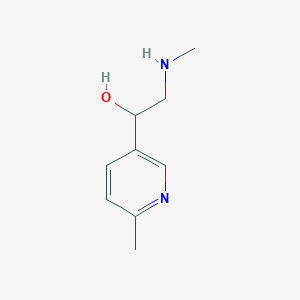![molecular formula C13H15F4N B13585026 [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine: is an organic compound characterized by the presence of multiple fluorine atoms attached to a phenyl and cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclohexane structure.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce fluorine atoms at specific positions on the phenyl and cyclohexyl rings.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis with careful control of temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability, allowing for the continuous production of the compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, amines
Substitution: Substituted amines, thiols
科学研究应用
Chemistry
In chemistry, [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific electronic and steric properties.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects.
相似化合物的比较
Similar Compounds
- [1-(2,4-Difluorophenyl)cyclopentyl]methanamine
- 2,4-Difluorobenzylamine
- 2,4-Difluorophenylethylamine
Uniqueness
Compared to similar compounds, [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine stands out due to the presence of multiple fluorine atoms on both the phenyl and cyclohexyl rings. This unique structural feature can enhance its chemical stability, metabolic resistance, and binding interactions, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C13H15F4N |
|---|---|
分子量 |
261.26 g/mol |
IUPAC 名称 |
[1-(2,4-difluorophenyl)-4,4-difluorocyclohexyl]methanamine |
InChI |
InChI=1S/C13H15F4N/c14-9-1-2-10(11(15)7-9)12(8-18)3-5-13(16,17)6-4-12/h1-2,7H,3-6,8,18H2 |
InChI 键 |
HXRLCBKRPNMHNM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1(CN)C2=C(C=C(C=C2)F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


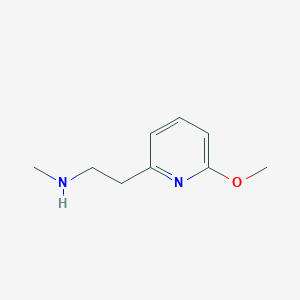
![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)
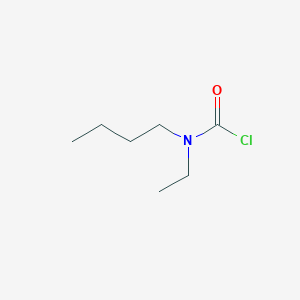
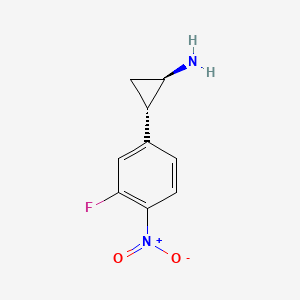
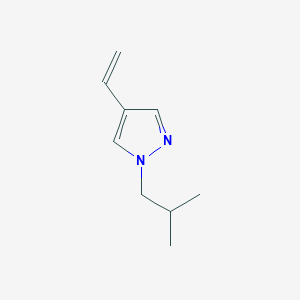
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
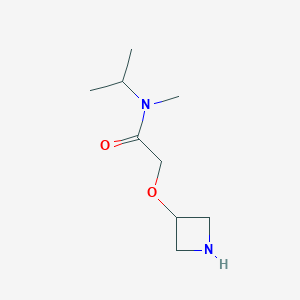
![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)

